molecular formula C14H12N2O3S4 B11516401 N'-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide

N'-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide

Cat. No.: B11516401
M. Wt: 384.5 g/mol
InChI Key: XIIXCDNFOQAISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide is a complex organic compound characterized by its unique dithiolo and dithiepin ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide typically involves multiple steps:

    Formation of the Dithiolo Ring: The initial step involves the formation of the dithiolo ring. This can be achieved through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions.

    Cyclization to Form the Dithiepin Ring: The dithiolo intermediate is then subjected to cyclization reactions to form the dithiepin ring. This step often requires the use of strong acids or bases to facilitate ring closure.

    Hydrazide Formation: The final step involves the reaction of the dithiepin intermediate with phenoxyacetic acid hydrazide under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of the dithiolo and dithiepin rings. It can serve as a precursor for the synthesis of other complex molecules and as a ligand in coordination chemistry.

Biology and Medicine

In biological and medicinal research, N’-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide is investigated for its potential as an antimicrobial or anticancer agent. Its unique structure may allow it to interact with biological targets in novel ways, leading to new therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile building block for material science.

Mechanism of Action

The mechanism of action of N’-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide involves its interaction with molecular targets through its dithiolo and dithiepin rings. These rings can participate in electron transfer reactions, potentially disrupting biological processes in pathogens or cancer cells. The phenoxyacetohydrazide moiety may also interact with specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N’-(2-Oxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)-2-phenoxyacetohydrazide is unique due to its specific combination of dithiolo and dithiepin rings with a phenoxyacetohydrazide moiety. This unique structure imparts distinct electronic properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12N2O3S4

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(2-oxo-[1,3]dithiolo[4,5-b][1,4]dithiepin-6-ylidene)amino]-2-phenoxyacetamide

InChI

InChI=1S/C14H12N2O3S4/c17-11(6-19-10-4-2-1-3-5-10)16-15-9-7-20-12-13(21-8-9)23-14(18)22-12/h1-5H,6-8H2,(H,16,17)

InChI Key

XIIXCDNFOQAISP-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)COC2=CC=CC=C2)CSC3=C(S1)SC(=O)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.